Bismuth 3-(4-biphenylyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La desirudina es una forma recombinante de la hirudina, un anticoagulante natural que se encuentra en las glándulas salivales de la sanguijuela medicinal, Hirudo medicinalis. Es un inhibidor de la trombina directo y altamente selectivo, lo que significa que se une e inactiva la trombina, una enzima clave en el proceso de coagulación de la sangre. La desirudina se utiliza principalmente para prevenir la trombosis venosa profunda en pacientes que se someten a una cirugía de reemplazo de cadera .

Métodos De Preparación

La desirudina se sintetiza utilizando tecnología de ADN recombinante. La producción implica el uso de un vector de levadura para expresar el gen de la desirudina. El proceso incluye los siguientes pasos :

Clonación de genes: El gen que codifica la desirudina se clona en un vector de expresión de levadura.

Fermentación: Las células de levadura se cultivan en un medio de fermentación, donde expresan y secretan desirudina.

Purificación: La desirudina se purifica del caldo de fermentación utilizando técnicas cromatográficas.

Liofilización: La desirudina purificada se liofiliza (se seca por congelación) para producir una forma de polvo estable.

Los métodos de producción industrial han evolucionado para mejorar el rendimiento y reducir la degradación durante la fermentación y la purificación. El método actual implica la optimización de las condiciones de fermentación y el uso de técnicas de purificación avanzadas para garantizar la alta pureza y estabilidad del producto final .

Análisis De Reacciones Químicas

La desirudina, al ser un péptido, principalmente experimenta reacciones típicas de proteínas y péptidos. Estas incluyen:

Oxidación: La desirudina puede experimentar oxidación, particularmente en los residuos de metionina y cisteína. Los agentes oxidantes como el peróxido de hidrógeno se pueden utilizar en estas reacciones.

Reducción: Las reacciones de reducción pueden romper los puentes disulfuro en la desirudina, utilizando agentes reductores como el ditiotreitol o el beta-mercaptoetanol.

Sustitución: Los residuos de aminoácidos en la desirudina se pueden sustituir mediante mutagénesis dirigida al sitio para estudiar las relaciones estructura-función.

Los principales productos formados a partir de estas reacciones dependen de los residuos específicos involucrados y las condiciones utilizadas. Por ejemplo, la oxidación de los residuos de metionina puede conducir a la formación de sulfóxido de metionina .

Aplicaciones Científicas De Investigación

Catalysis

Bismuth 3-(4-biphenylyl)acrylate has been investigated for its catalytic properties in organic synthesis. It serves as a catalyst in various reactions, including:

- Aldol Reactions : It facilitates the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

- Michael Additions : The compound can promote Michael addition reactions, expanding its utility in synthesizing β-substituted carbonyl compounds.

Case Study: Catalytic Efficiency

A study demonstrated that this compound significantly enhances reaction rates compared to traditional catalysts, showcasing its potential for more efficient synthetic pathways .

Materials Science

In materials science, this compound is utilized for developing advanced materials with specific properties:

- Plastic Scintillators : The compound has been incorporated into polystyrene-based scintillators to improve their performance in low-energy gamma spectroscopy. The presence of bismuth enhances the scintillation properties due to its high atomic number .

| Material Type | Composition | Performance Improvement |

|---|---|---|

| Scintillator | Polystyrene + Bismuth Complex | Increased detection efficiency |

Biomedical Applications

This compound shows promise in biomedical applications, particularly in drug delivery and imaging:

- Drug Delivery Systems : Its biocompatibility allows it to be used as a carrier for therapeutic agents, potentially improving the efficacy of treatments by targeting specific tissues.

Case Study: Drug Delivery Efficacy

Research indicates that formulations containing this compound exhibit enhanced drug release profiles compared to conventional carriers, suggesting improved therapeutic outcomes .

Cosmetic Formulations

The compound is also explored for use in cosmetic formulations due to its photoprotective properties:

Mecanismo De Acción

La desirudina ejerce sus efectos inhibiendo directamente la trombina. Se une al sitio activo de la trombina, evitando que convierta el fibrinógeno en fibrina, un paso crucial en la formación de coágulos sanguíneos. Esta inhibición también evita la activación de los factores de coagulación V, VII y XIII, y la agregación plaquetaria inducida por la trombina. La unión de la desirudina a la trombina es altamente selectiva y reversible, lo que lleva a una prolongación dependiente de la dosis del tiempo de tromboplastina parcial activado (TTPa) .

Comparación Con Compuestos Similares

La desirudina es similar a otros inhibidores directos de la trombina como la lepirudina, la bivalirudina y la argatroban. Tiene características únicas que la distinguen de estos compuestos:

Lepirudina: Al igual que la desirudina, la lepirudina es una forma recombinante de hirudina. La principal diferencia radica en la secuencia de aminoácidos en el extremo amino.

Bivalirudina: La bivalirudina es un péptido sintético que también inhibe la trombina.

Argatroban: El argatroban es un inhibidor directo de la trombina de molécula pequeña. Se utiliza principalmente para pacientes con trombocitopenia inducida por heparina.

Estas comparaciones resaltan las propiedades únicas de la desirudina, como su alta selectividad para la trombina y su idoneidad para la administración subcutánea, lo que la convierte en un anticoagulante valioso en escenarios clínicos específicos .

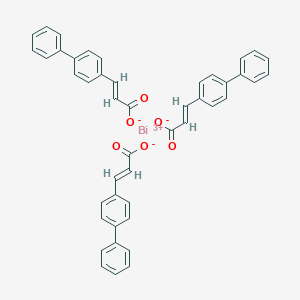

Propiedades

Número CAS |

12040-48-1 |

|---|---|

Fórmula molecular |

C45H33BiO6 |

Peso molecular |

878.7 g/mol |

Nombre IUPAC |

bismuth;(E)-3-(4-phenylphenyl)prop-2-enoate |

InChI |

InChI=1S/3C15H12O2.Bi/c3*16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13;/h3*1-11H,(H,16,17);/q;;;+3/p-3/b3*11-8+; |

Clave InChI |

LAFSZQISGAMVDC-ODUKAAFYSA-K |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3] |

SMILES isomérico |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].[Bi+3] |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.